![molecular formula C20H14N4S3 B2613049 2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole CAS No. 452293-84-4](/img/structure/B2613049.png)
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole
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Overview
Description
2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H14N4S3 and its molecular weight is 406.54. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
The compound’s structure suggests potential as a corrosion inhibitor. Researchers have investigated its effectiveness in protecting metal surfaces from degradation due to chemical reactions with the environment. Density Functional Theory (DFT) computations have been employed to analyze its electronic properties, including dipole moment, hardness, softness, electronegativity, and electrophilicity index. Theoretical predictions can guide the design of organic-based corrosion inhibitors without extensive experimental testing .
Pharmacophore Development
The 1,2,4-triazole nucleus within the compound plays a crucial role in drug design. Its polar nature enhances ligand solubility and pharmacological profiles. Researchers have explored various derivatives of 1,2,4-triazole for antimicrobial, anti-tumor, anti-inflammatory, antioxidant, anticonvulsant, antiviral, and analgesic activities. CBKinase1_007445’s unique structure may contribute to novel pharmacophores .
Anticancer Agents
Thiophene derivatives, including those related to CBKinase1_007445, have shown promise in anticancer research. Investigating their effects on cancer cell lines and understanding their mechanisms of action could lead to new therapeutic strategies. Further studies are needed to explore the compound’s potential in this context .
Anti-Atherosclerotic Agents
Certain thiophene compounds, such as 2-octylthiophene, have been associated with anti-atherosclerotic properties. While CBKinase1_007445’s specific role in this area remains to be elucidated, its structural features warrant investigation for potential cardiovascular benefits .
Metal Complexing Agents
Thiophenes are known for their ability to form stable complexes with metal ions. CBKinase1_007445’s sulfur-containing moiety may exhibit similar behavior. Researchers could explore its coordination chemistry and evaluate its metal-binding capabilities .
Biological Activity Screening
Given the diverse biological activities associated with 1,2,4-triazole derivatives, CBKinase1_007445 should undergo comprehensive screening. Assessing its effects on various biological targets (e.g., enzymes, receptors) could reveal novel applications or therapeutic pathways .
Mechanism of Action
Target of action
Compounds containing a 1,2,4-triazole ring, like “cbkinase1_007445”, are known to have a wide range of biological activities, including antifungal, antibacterial, and anticancer effects .
Mode of action
Without specific information on “CBKinase1_007445”, it’s difficult to provide an exact mode of action. Triazole derivatives often act by interacting with enzymes or receptors in the cell, disrupting their normal function .
Biochemical pathways
Many triazole derivatives are known to interfere with the synthesis of essential biomolecules in the cell, disrupting normal cellular function .
Pharmacokinetics
The presence of the 1,2,4-triazole ring could potentially enhance the bioavailability of the compound, as triazoles are known to have good pharmacokinetic properties .
Result of action
Without specific studies on “CBKinase1_007445”, it’s difficult to predict the exact molecular and cellular effects of this compound. Based on the known effects of similar compounds, it could potentially have antifungal, antibacterial, or anticancer effects .
properties
IUPAC Name |
2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4S3/c1-2-7-14(8-3-1)24-19(17-11-6-12-25-17)22-23-20(24)26-13-18-21-15-9-4-5-10-16(15)27-18/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXOKZLTLMFKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4S3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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